3-Pyridinecarboxylicacid,2-amino-5-fluoro-6-methoxy-,methylester(9CI)

Physicochemical profiling Medicinal chemistry Lead optimization

Medicinal chemistry requiring orthogonal substitution patterns for SAR often fails with simpler 2-aminonicotinates lacking fluorine or methoxy handles. This trisubstituted pyridine offers three distinct derivatization points. - **Key advantage:** 5-Fluoro lowers amino pKa to ~0.43 (vs 2.47 for non-fluorinated analog), dictating protonation state at physiological pH. - **Analytical utility:** Single 19F atom enables label-free NMR tracking in lysates & tissue homogenates. - **Supply continuity:** Matched-pair methyl ester (CAS 111374-71-1) & free acid (CAS 111374-74-4) both at 98% purity available.

Molecular Formula C8H9FN2O3
Molecular Weight 200.17 g/mol
CAS No. 111374-71-1
Cat. No. B038557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinecarboxylicacid,2-amino-5-fluoro-6-methoxy-,methylester(9CI)
CAS111374-71-1
Synonyms3-Pyridinecarboxylicacid,2-amino-5-fluoro-6-methoxy-,methylester(9CI)
Molecular FormulaC8H9FN2O3
Molecular Weight200.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=N1)N)C(=O)OC)F
InChIInChI=1S/C8H9FN2O3/c1-13-7-5(9)3-4(6(10)11-7)8(12)14-2/h3H,1-2H3,(H2,10,11)
InChIKeyKXNXPBHMWXXNHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-5-Fluoro-6-Methoxynicotinate Overview


Methyl 2-amino-5-fluoro-6-methoxynicotinate (CAS 111374-71-1) is a fully functionalized, trisubstituted pyridine-3-carboxylate ester bearing a 2-amino group, a 5-fluoro substituent, and a 6-methoxy group . This substitution pattern distinguishes it from simpler mono- or disubstituted 2-aminonicotinate building blocks by offering three chemically orthogonal handles for iterative derivatization. The compound is primarily employed as a medicinal chemistry intermediate for the synthesis of fused 2-pyridones, kinase-targeted libraries, and glucokinase (GLK) modulator scaffolds, where fluorine substitution on the pyridine core is known to enhance metabolic stability and binding-site complementarity [1]. The methyl ester allows for facile hydrolysis to the free acid (CAS 111374-74-4) or direct amidation, providing late-stage diversification points for lead optimization campaigns .

Why Generic Scaffolds Cannot Replace This Building Block


The dense, complementary substitution pattern of this compound—2-amino, 5-fluoro, and 6-methoxy groups—creates a uniquely tunable electronic environment that cannot be recapitulated by single-substituent analogs or building blocks with non-synergistic substitution. The 5-fluoro atom imposes a predictable electron-withdrawing effect that lowers the pKa of the adjacent amino group (predicted pKa 0.43 versus 2.47 for the non-fluorinated 6-methoxy analog), a difference that dictates protonation state, hydrogen-bonding patterns, and reactivity at physiological pH or in enzyme active sites . Simultaneously, the 6-methoxy group introduces steric and electronic modulation at the position most synthetically relevant for cyclization to fused 2-pyridone pharmacophores [1]. Substituting with a simple 2-aminonicotinate (lacking both fluoro and methoxy) forfeits these control elements, leading to altered regioselectivity in heterocycle formation, unpredictable CYP450 metabolic profiles, and loss of a fluorine-based 19F NMR probe for analytical and ADME studies. Empirical procurement decisions that rest on superficial core similarity thus risk costly re-optimization of downstream chemistry and analytical workflows.

Quantitative Evidence vs. Structural Analogs


pKa Shift from 5-Fluoro Substitution

The predicted acid dissociation constant (pKa) of methyl 2-amino-5-fluoro-6-methoxynicotinate is 0.43 ± 0.10, which is approximately 2.0 log units lower than the predicted pKa of the comparator methyl 2-amino-6-methoxynicotinate (2.47 ± 0.50), which lacks the 5-fluoro substituent . This substantial difference arises from the strong electron-withdrawing inductive effect (-I) of the fluorine atom at the 5-position, which stabilizes the conjugate base of the ring nitrogen or the amino group.

Physicochemical profiling Medicinal chemistry Lead optimization

Boiling Point Elevation by Fluorine

The predicted boiling point of the target compound is 301.956 °C at 760 mmHg (or 302.0 ± 42.0 °C depending on prediction method), which is approximately 8.4 °C higher than the predicted boiling point of the 5-desfluoro analog methyl 2-amino-6-methoxynicotinate (293.6 ± 35.0 °C) . The elevation is consistent with increased polarity and enhanced dipole–dipole interactions conferred by the C–F bond.

Physicochemical characterization Purification Handling

Density Increase from Fluorine Substitution

The predicted density of methyl 2-amino-5-fluoro-6-methoxynicotinate is 1.325 ± 0.06 g/cm³, compared to 1.240 ± 0.06 g/cm³ for methyl 2-amino-6-methoxynicotinate (5-desfluoro) . The ~6.9% higher density of the fluorinated compound reflects the additional mass of the fluorine atom and its impact on crystal packing or liquid-state molecular volume.

Formulation Crystallization Material properties

Purity Benchmark for SAR Integrity

The commercial supplier Leyan (Shanghai) lists methyl 2-amino-5-fluoro-6-methoxynicotinate at 98% purity, with transparent pricing for the research-quantity bracket (100 mg at ¥2,352 list price) . This purity threshold is comparable to the 98% specification also available for the carboxylic acid derivative 2-amino-5-fluoro-6-methoxynicotinic acid (CAS 111374-74-4) , meaning researchers can procure both the ester and acid forms at matched purity for paired SAR studies without fear of impurity-driven artifacts.

Quality control SAR Procurement specification

Triple Orthogonal Reactive Handles

The target compound possesses three chemically distinct functional groups—C2-NH₂ (nucleophile/reductive amination), C5-F (SNAr, metalation, ¹⁹F NMR probe), and C3-COOCH₃ (hydrolysis, amidation, reduction)—in a contiguous arrangement. In contrast, methyl 2-amino-5-fluoronicotinate (CAS 1211535-54-4) lacks the 6-methoxy handle, and methyl 2-amino-6-methoxynicotinate (CAS 1227048-93-2) lacks the 5-fluoro handle [1]. This enables divergent three-directional elaboration from a single core, reducing synthetic step count versus sequential building-block approaches.

Diversity-oriented synthesis Library design Parallel chemistry

¹⁹F NMR Analytical Differentiation

The 5-fluoro substituent in the target compound makes it intrinsically ¹⁹F NMR active (100% natural abundance, spin-½), providing a background-free spectroscopic handle for reaction monitoring, purity assessment, and in vitro metabolite tracking . Non-fluorinated analogs such as methyl 2-amino-6-methoxynicotinate (CAS 1227048-93-2) lack this capability entirely. Although no direct comparative ¹⁹F T₁ or T₂ relaxation data are publicly available for this specific compound, its fluorine content guarantees utility in ¹⁹F-based assays that are impossible with desfluoro comparators [1].

Analytical chemistry Metabolite identification 19F NMR

Applications of Methyl 2-Amino-5-Fluoro-6-Methoxynicotinate


GLK Activator Design for Diabetes

The target compound serves as a late-stage building block for constructing 5-fluoro-6-methoxy-substituted 2-aminonicotinate cores, a substructure that appears in the Markush claims of patent families covering GLK activators [1]. The combination of the 5-fluoro electron-withdrawing group and 6-methoxy electron-donating group allows fine-tuning of the pyridine nitrogen basicity (predicted pKa ≈ 0.43) to optimize hydrogen-bonding with active-site residues. Analogs lacking either substituent (e.g., 5-desfluoro or 6-desmethoxy) cannot simultaneously present the same electrostatic and steric surface to the GLK binding pocket, making the target compound a gatekeeper intermediate for this chemotype.

Fused 2-Pyridone Library Synthesis

Methyl 2-amino-6-methoxynicotinate has been explicitly developed as a building block for fused 2-pyridones through microwave-assisted regioselective methoxylation and subsequent cyclization chemistry [1]. The target compound extends this validated route by incorporating the 5-fluoro substituent, which not only provides the ¹⁹F analytical handle but also electronically biases the pyridine ring for regioselective electrophilic or nucleophilic attack. The closely related synthesis of the 5-unsubstituted methyl 2-amino-6-methoxynicotinate (CAS 1227048-93-2) [1] provides a direct methodological precedent for the procurement and use of the 5-fluoro analog in medicinal chemistry campaigns targeting kinase inhibitors, antiviral agents, and anti-inflammatory fused heterocycles.

Paired Prodrug-Active Metabolite SAR

Because both the methyl ester (CAS 111374-71-1, 98% purity) and the corresponding carboxylic acid (CAS 111374-74-4, 98% purity) are commercially available at the same purity specification [1], research groups can execute matched-pair SAR where the ester serves as a cell-permeable prodrug and the acid represents the putative intracellular active species. This matched-quality procurement pathway eliminates the need for in-house hydrolysis and re-purification, reducing cycle time and ensuring that observed biological differences arise from structure rather than from differential impurity profiles between separately sourced batches.

¹⁹F NMR Fragment Screening and Uptake Assays

The presence of a single, symmetrically distinct fluorine atom makes this building block an ideal candidate for ¹⁹F NMR fragment-based drug discovery (FBDD) and cellular pharmacokinetic studies [1][2]. Unlike non-fluorinated 2-aminonicotinate isosteres, the target compound can be tracked in cell lysates, tissue homogenates, and protein-binding experiments without requiring radiolabeling or fluorescent derivatization. This capability is especially valuable for early-stage hit-to-lead programs where multiple analogs must be rapidly screened for target engagement and membrane permeability using ¹⁹F NMR as a label-free detection method.

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